N-(2-(5-(4-ethoxyphenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Description
N-(2-(5-(4-ethoxyphenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C22H27N3O4S and its molecular weight is 429.54. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organometallic Complexes and Coordination Chemistry
Studies have demonstrated the synthesis and structural characterization of organometallic complexes involving methanesulfonamide derivatives and pyrazolyl ligands. For example, Mason et al. (2005) explored deprotonated diindolylmethanes as dianionic analogues of scorpionate bis(pyrazolyl)borate ligands, showcasing their potential in creating titanocene and zirconocene complexes with unique structural properties (M. R. Mason et al., 2005). Such complexes are of interest due to their potential applications in catalysis and material science.
Synthesis and Biological Activity of Pyrazole Derivatives
Research on the synthesis and biological activity of pyrazole derivatives, including those with methanesulfonamide groups, reveals their significance in medicinal chemistry. For instance, Finkelstein and Strock (1997) designed pyrazole methanesulfonates with insecticidal activity, highlighting the utility of these compounds in developing safer pesticides (B. L. Finkelstein & C. Strock, 1997). Moreover, Shankar et al. (2011) synthesized diethyltin-based assemblies derived from sulfonate-phosphonate ligands, indicating the versatility of methanesulfonamide derivatives in forming self-assembled materials with potential applications in nanotechnology and material science (R. Shankar et al., 2011).
Medicinal Chemistry and Drug Design
Significant research has been conducted on the modification of methanesulfonamide groups to enhance the biological activity of pharmaceutical compounds. The methanesulfonamide group's effect on cyclooxygenase-2 (COX-2) inhibitory activity of 1,5-diarylpyrazole demonstrates its importance in designing potent and selective inhibitors (Sunil Kumar Singh et al., 2004). Such findings underscore the role of methanesulfonamide derivatives in developing new therapeutic agents with improved efficacy and selectivity.
Properties
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-5-29-17-12-10-16(11-13-17)21-14-20(23-25(21)22(26)15(2)3)18-8-6-7-9-19(18)24-30(4,27)28/h6-13,15,21,24H,5,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PISAFNRCYRUHPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=NN2C(=O)C(C)C)C3=CC=CC=C3NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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